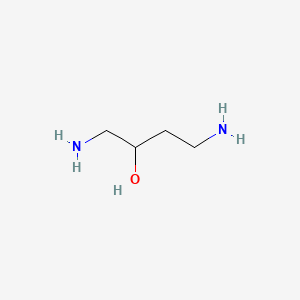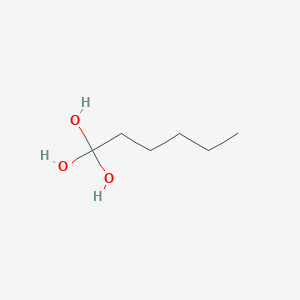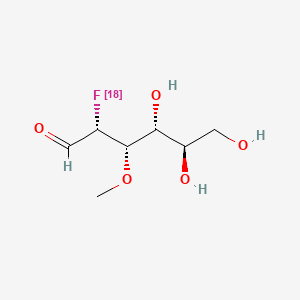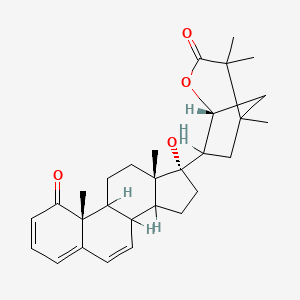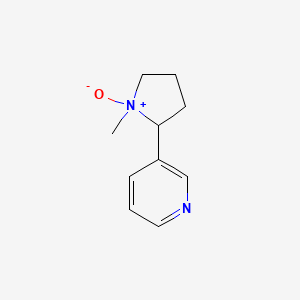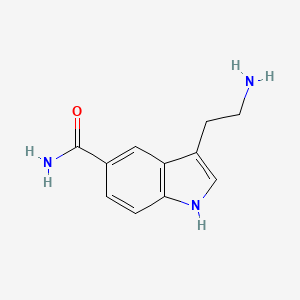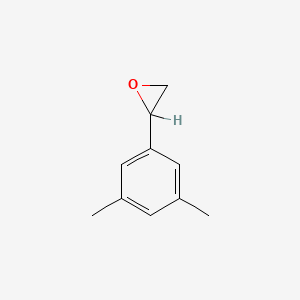
3,5-二甲基苯乙烯氧化物
描述
3,5-Dimethylstyrene oxide is a chemical compound with the molecular formula C10H12O . It contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethylstyrene oxide comprises 23 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom . It also contains 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic ether, and 1 Oxirane .科学研究应用
诱变效力和化学反应性
各种苯乙烯氧化物衍生物的诱变活性,包括 3,5-二甲基苯乙烯氧化物 (DMSO),已得到广泛研究。Sugiura 和 Goto (1981) 发现,在某些细菌菌株中,3,4-二甲基苯乙烯氧化物的突变频率较高,表明其具有显著的可变性。该研究还表明,化学物质的诱变效应不仅取决于形成的加合物的数量,还取决于这些加合物的结构 (Sugiura & Goto, 1981).
亲核试剂的烷基化
Hemminki、Heinonen 和 Vainio (1981) 对包括 3,5-二甲基苯乙烯氧化物在内的苯乙烯氧化物类似物的烷基化活性进行的体外研究,使用鸟苷作为亲核试剂。该研究发现,这些化合物对鸟苷的烷基化速率不同,3,5-二甲基苯乙烯氧化物在 N-7 处形成主要的烷基产物。这项研究深入了解了 3,5-二甲基苯乙烯氧化物在生物系统中的化学相互作用和潜在应用 (Hemminki, Heinonen, & Vainio, 1981).
二甲基亚砜溶液的氧化
在电化学领域,二甲基亚砜 (DMSO) 溶液的研究,特别是它们被氧还原氧化的过程,具有相关性。Sharon 等人 (2013) 对 DMSO 在电活性锂氧物种存在下的稳定性进行了深入研究。这项研究对于了解类似化合物,包括 3,5-二甲基苯乙烯氧化物,在锂氧电池等电化学应用中的行为具有重要意义 (Sharon et al., 2013).
合成中的催化性能
一项教育研究实验专注于金属氧化物的合成及其在碳酸二甲酯合成中的催化性能。这种方法涉及物理化学、有机化学和分析化学的综合培训。虽然这项研究没有直接涉及 3,5-二甲基苯乙烯氧化物,但它提供了在催化和合成应用中使用类似化合物的更广泛背景的见解 (He De-hua, Shi Lei, & Ma Ying, 2006).
安全和危害
3,5-Dimethylstyrene oxide is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-(3,5-dimethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-8(2)5-9(4-7)10-6-11-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGIJOKJNYTJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001371 | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylstyrene oxide | |
CAS RN |
80648-26-6 | |
| Record name | 3,5-Dimethylstyrene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080648266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dimethylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-Dimethylstyrene oxide interact with biological molecules like DNA?
A: While the provided study [] does not directly investigate 3,5-Dimethylstyrene oxide, it explores the alkylating potential of various styrene oxide analogues. The research demonstrates that styrene oxides can react with nucleophilic sites on biological molecules like guanosine, a component of DNA. This alkylation occurs through the opening of the epoxide ring by nucleophilic attack. Although the study doesn't specifically analyze 3,5-Dimethylstyrene oxide, the presence of methyl substituents on the aromatic ring could influence its reactivity and alkylation potential compared to unsubstituted styrene oxide. Further research is needed to determine the specific reactivity and potential DNA alkylation by 3,5-Dimethylstyrene oxide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1209761.png)
